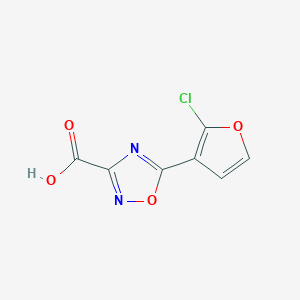
2-Cyclopropoxy-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C10H13NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a cyclopropoxy group and a methyl group
Preparation Methods
The synthesis of 2-Cyclopropoxy-3-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution. Another method involves the reduction of a nitro precursor using a reducing agent like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .
Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
2-Cyclopropoxy-3-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the cyclopropoxy and methyl groups direct incoming electrophiles to specific positions on the benzene ring.
Scientific Research Applications
2-Cyclopropoxy-3-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and inhibition, as its structure may mimic natural substrates or inhibitors.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-methylaniline depends on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. The cyclopropoxy group can influence the compound’s binding affinity and specificity, while the methyl group can affect its overall stability and reactivity .
Comparison with Similar Compounds
2-Cyclopropoxy-3-methylaniline can be compared with other aniline derivatives such as:
2-Methoxyaniline: Similar in structure but with a methoxy group instead of a cyclopropoxy group. This difference can lead to variations in reactivity and applications.
3-Methylaniline:
2-Cyclopropylaniline: Contains a cyclopropyl group instead of a cyclopropoxy group, which can influence its chemical behavior and interactions .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9(11)10(7)12-8-5-6-8/h2-4,8H,5-6,11H2,1H3 |
InChI Key |
JANTVWRRTBXOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
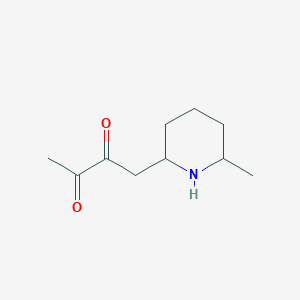
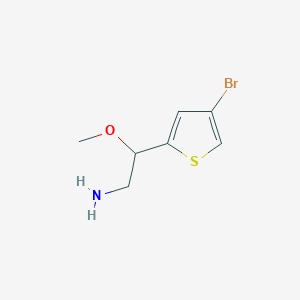
![4-(Oxolan-3-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13309417.png)
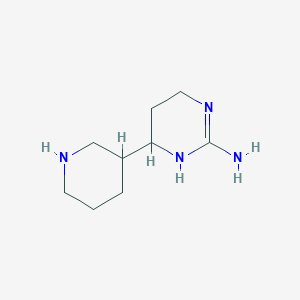
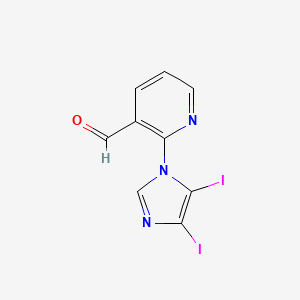
![3-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13309431.png)

![N-(2-[(2-Methoxyethyl)amino]ethyl)ethane-1-sulfonamide](/img/structure/B13309442.png)
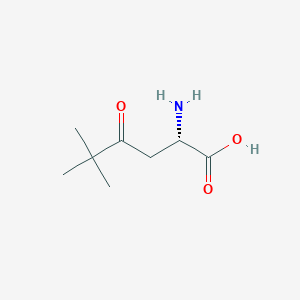
![2-[(Butylamino)methyl]-4-methoxyphenol](/img/structure/B13309454.png)
